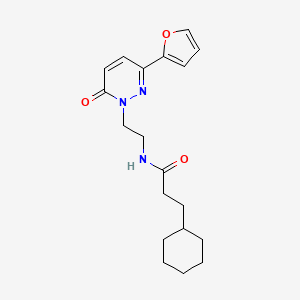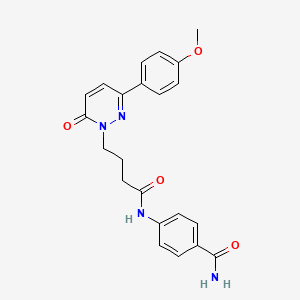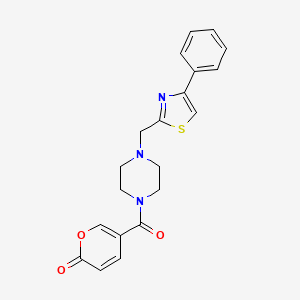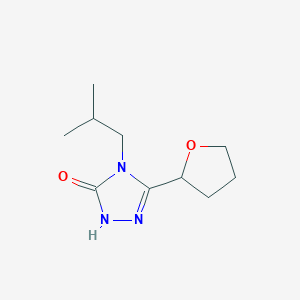
4-(2-methylpropyl)-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methylpropyl)-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as TAK-915, is a novel compound that has recently gained attention in the field of neuroscience research. TAK-915 is a selective antagonist of the GABA(A) α5 receptor subtype, which is believed to play a role in cognitive function and memory.
Wissenschaftliche Forschungsanwendungen
Synthesis and Physicochemical Properties
A study conducted by Yüksek et al. (2015) focused on the synthesis of new 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and their evaluation for in vitro antioxidant activities. These compounds were synthesized through reactions with 4-(4-methylbenzoxy)benzaldehyde, characterized using various spectroscopic methods, and analyzed for their antioxidant properties in comparison to standard antioxidants. The lipophilicity and kinetic parameters of thermal degradation of these compounds were also investigated, showcasing their potential in various applications due to their physicochemical properties (Yüksek et al., 2015).
Catalytic Applications
Research by Bacchi et al. (2005) explored the catalytic capabilities of substituted gamma-oxoalkynes under oxidative carbonylation conditions, leading to the formation of tetrahydrofuran, dioxolane, and other derivatives in satisfactory yields. This process involved palladium-catalyzed oxidative cyclization-alkoxycarbonylation, showcasing a method to synthesize heterocyclic derivatives, including structures related to the compound of interest, which can have applications in the synthesis of pharmaceuticals and materials science (Bacchi et al., 2005).
Antimicrobial Agents
Another study focused on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives with potential antimicrobial properties. This research highlights the use of a Vilsmeier–Haack reaction approach to create compounds exhibiting a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, indicating the significant role of 1,2,4-triazol derivatives in developing new therapeutic agents (Bhat et al., 2016).
Electrochemiluminescence Applications
Zhang et al. (2017) synthesized coordination polymers based on 4-amino-1,2,4-triazole Schiff base two-dimensional Zn/Cd coordination polymers, demonstrating highly intense electrochemical luminescence (ECL) in DMF solution and high thermal stability. This study showcases the potential applications of 1,2,4-triazole derivatives in the development of materials for electrochemiluminescence and other optical technologies (Zhang et al., 2017).
Eigenschaften
IUPAC Name |
4-(2-methylpropyl)-3-(oxolan-2-yl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)6-13-9(11-12-10(13)14)8-4-3-5-15-8/h7-8H,3-6H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNLJUOLYYEWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylpropyl)-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-phenylcyclopropyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2865552.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2865553.png)
![{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B2865556.png)
![(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B2865557.png)

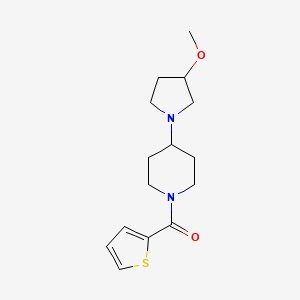

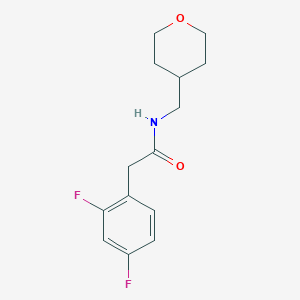
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2865566.png)
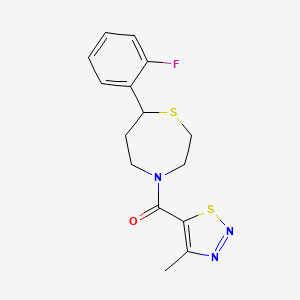
![2-(2-(Diethylamino)ethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2865569.png)
